molecular formula C12H16O3 B12073401 3-(Neopentyloxy)benzoic acid

3-(Neopentyloxy)benzoic acid

Cat. No.: B12073401
M. Wt: 208.25 g/mol
InChI Key: YOZFTWAPQBFFPE-UHFFFAOYSA-N
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Description

3-(Neopentyloxy)benzoic acid is a benzoic acid derivative featuring a neopentyloxy (2,2-dimethylpropyloxy) substituent at the 3-position of the aromatic ring. The neopentyloxy group is a branched alkoxy chain, imparting significant steric bulk and moderate electron-donating effects via resonance. This compound is primarily explored in organic synthesis and pharmaceutical research, where its steric and electronic properties influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2,2-dimethylpropoxy)benzoic acid

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-5-9(7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

YOZFTWAPQBFFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Neopentyloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-hydroxybenzoic acid.

    Etherification: The hydroxyl group of 3-hydroxybenzoic acid is etherified using neopentyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield 3-(Neopentyloxy)benzoic acid.

Industrial Production Methods

Industrial production of 3-(Neopentyloxy)benzoic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the etherification step to ensure efficient mixing and reaction completion.

    Purification: Employing large-scale purification techniques such as recrystallization or chromatography to obtain high-purity 3-(Neopentyloxy)benzoic acid.

Chemical Reactions Analysis

Types of Reactions

3-(Neopentyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Produces quinones or carboxylate derivatives.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(Neopentyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Neopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Substituent Size and Steric Effects

  • 3-(Neopentyloxy)benzoic Acid: The neopentyloxy group (C5H11O) introduces pronounced steric hindrance due to its branched structure (two methyl groups attached to the central carbon). This reduces reactivity in nucleophilic or catalytic reactions compared to linear alkoxy groups .
  • 3-Methoxybenzoic Acid () : The smaller methoxy group (OCH3) minimizes steric hindrance, enabling higher reactivity in esterification or coupling reactions.
  • 3-(Cyclopentyloxy)-4-methoxybenzoic Acid () : Cyclopentyloxy provides a cyclic bulky substituent, offering intermediate steric effects compared to neopentyloxy.

Electronic Effects and Acidity

  • Electron-Donating Groups : Neopentyloxy, cyclopentyloxy, and allyloxy groups donate electrons via resonance, slightly reducing the acidity of the benzoic acid (higher pKa). For example, 3-allyloxybenzoic acid () has a pKa closer to unsubstituted benzoic acid (∼4.2) but higher than nitro-substituted analogs.
  • Electron-Withdrawing Groups: 3-(4-Nitrophenoxy)benzoic acid () and 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid () feature nitro groups that withdraw electrons, significantly enhancing acidity (pKa ∼1.5–2.5).

Solubility and Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Solubility Trends Key Properties
3-(Neopentyloxy)benzoic acid Neopentyloxy 208.25* Low polarity solvents (e.g., DCM) High thermal stability
3-Allyloxybenzoic acid Allyloxy (C3H5O) 178.18 () Polar aprotic solvents Reactive due to unsaturation
3-(Piperidin-4-yloxy)benzoic acid HCl Piperidinyloxy 221.25 () Water (as hydrochloride salt) Basic nitrogen enhances solubility
3-[(4-Chlorobenzyl)oxy]benzoic acid 4-Chlorobenzyloxy 262.69 () Ethanol, acetone Halogen enhances lipophilicity

*Calculated based on molecular formula C12H16O3.

Biological Activity

3-(Neopentyloxy)benzoic acid, an organic compound with the molecular formula C12H16O3C_{12}H_{16}O_3, is a derivative of benzoic acid characterized by the presence of a neopentyloxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

The compound is synthesized through the etherification of 3-hydroxybenzoic acid with neopentyl bromide, typically employing a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product can be purified through recrystallization or chromatography.

3-(Neopentyloxy)benzoic acid is believed to interact with various biological targets similar to other benzoic acid derivatives. Its mechanism of action may involve:

  • Enzyme Inhibition : It potentially inhibits specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to various receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : It is likely involved in pathways such as the shikimate pathway, which is crucial for the biosynthesis of phenolic compounds.

Biological Activity

Research indicates that 3-(neopentyloxy)benzoic acid exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that benzoic acid derivatives can possess antibacterial and antifungal activities. While specific data on 3-(neopentyloxy)benzoic acid remains limited, its structural similarities suggest potential efficacy against microbial pathogens.
  • Anti-inflammatory Effects : Benzoic acid derivatives are known to modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases .
  • Antiviral Activity : There is emerging interest in the antiviral potential of compounds similar to 3-(neopentyloxy)benzoic acid, particularly against viruses like SARS-CoV-2. Such studies highlight the need for further exploration into its antiviral mechanisms .

Case Studies and Research Findings

  • Antiviral Studies : A recent study investigated the antiviral activity of various benzoic acid derivatives against SARS-CoV-2 variants. While 3-(neopentyloxy)benzoic acid was not specifically tested, related compounds showed significant antiviral effects, suggesting that further research could elucidate its potential in this area .
  • Beta-Adrenergic Receptor Agonism : Research into related benzoic acid derivatives has identified several compounds that act as selective human beta3 adrenergic receptor agonists. This indicates a potential pathway for 3-(neopentyloxy)benzoic acid's action, particularly in metabolic regulation and weight management .

Comparative Analysis

The biological activity of 3-(neopentyloxy)benzoic acid can be compared with other alkoxy-substituted benzoic acids:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityOther Notable Effects
3-(n-Pentyloxy)benzoic acidModerateYesPotential receptor interaction
3-(n-Butyloxy)benzoic acidLowModeratePossible metabolic effects
3-(n-Hexyloxy)benzoic acidHighYesStronger receptor selectivity

This table illustrates that while there are varying degrees of biological activity among similar compounds, the unique neopentyloxy group may endow 3-(neopentyloxy)benzoic acid with distinct properties worth investigating.

Q & A

Q. What computational tools aid in modeling the reactivity of benzoic acid derivatives?

  • Methodological Answer :
  • DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set to predict reaction pathways.
  • Retrosynthesis AI : Use Template_relevance models (Pistachio, Reaxys) to propose synthetic routes .

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